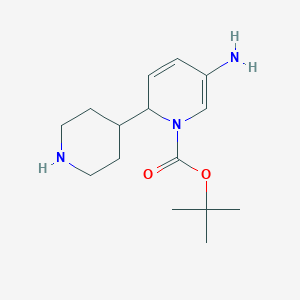

tert-butyl 5-amino-2-piperidin-4-yl-2H-pyridine-1-carboxylate

Beschreibung

Eigenschaften

Molekularformel |

C15H25N3O2 |

|---|---|

Molekulargewicht |

279.38 g/mol |

IUPAC-Name |

tert-butyl 5-amino-2-piperidin-4-yl-2H-pyridine-1-carboxylate |

InChI |

InChI=1S/C15H25N3O2/c1-15(2,3)20-14(19)18-10-12(16)4-5-13(18)11-6-8-17-9-7-11/h4-5,10-11,13,17H,6-9,16H2,1-3H3 |

InChI-Schlüssel |

XBJGIPNETRLGQH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1C=C(C=CC1C2CCNCC2)N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the unique properties of “tert-butyl 5-amino-2-piperidin-4-yl-2H-pyridine-1-carboxylate,” we compare it with structurally related compounds (Table 1).

Table 1: Structural and Functional Comparison

Key Comparisons

Structural Complexity and Functional Groups: The target compound’s pyridine-piperidine hybrid structure contrasts with flavonoids (e.g., Isorhamnetin-3-O-glycoside) or triterpenoids (e.g., Zygocaperoside), which exhibit fused aromatic or polycyclic systems. The tert-butyl carbamate group differentiates it from simpler pyridine derivatives lacking protective groups .

Synthetic and Analytical Considerations: The tert-butyl carbamate group in the target compound simplifies purification and stability during synthesis, a feature shared with other tert-butyl-protected analogs . Spectroscopic characterization (e.g., $ ^1H $-NMR and $ ^{13}C $-NMR) aligns with methods used for Isorhamnetin-3-O-glycoside, though the latter’s flavonoid backbone produces distinct aromatic proton signals (δ 6.5–8.5 ppm) compared to the pyridine-piperidine system (δ 1.2–3.5 ppm for piperidine protons) .

Biological and Pharmacological Relevance: The piperidine moiety in the target compound is a common feature in kinase inhibitors and GPCR-targeting drugs, unlike Zygocaperoside, which is studied for cytotoxicity in cancer cells .

Crystallographic Data :

- X-ray studies of tert-butyl-protected analogs (e.g., ) reveal mean C–C bond lengths of ~1.50 Å and torsion angles influenced by steric effects of the tert-butyl group. Similar precision in crystallographic refinement is achieved using SHELX software, which is widely employed for small-molecule structures .

Research Findings and Limitations

- SHELX in Structural Analysis : The SHELX suite (e.g., SHELXL, SHELXS) has been critical in refining the crystal structures of tert-butyl-protected compounds, achieving R factors as low as 0.043 . However, limitations in handling low-resolution data may affect comparisons with macromolecular systems.

Q & A

Basic: What are the common synthetic routes for preparing tert-butyl 5-amino-2-piperidin-4-yl-2H-pyridine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves coupling reactions between pyridine and piperidine derivatives. For example, tert-butyl carbamate-protected intermediates (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) are reacted with activated pyridine precursors (e.g., chloropyrazine derivatives) using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in dichloromethane . Optimization focuses on solvent choice, reaction temperature (often room temperature), and stoichiometric ratios to maximize yield and purity. Scale-up requires careful control of exothermic reactions and purification via column chromatography or recrystallization .

Basic: How is the structural integrity of this compound verified post-synthesis?

Key methods include:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for CH3), piperidine protons (δ 1.5–3.5 ppm), and pyridine aromatic signals .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z calculated for C15H24N3O2: 278.1869) .

- X-ray Crystallography: Single-crystal diffraction resolves bond lengths and angles, with software like SHELXL refining structural parameters (e.g., C–C bond lengths ~1.50–1.54 Å) .

Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?

X-ray crystallography provides definitive proof of stereochemistry. For example, piperidine ring puckering and tert-butyl group orientation are determined using SHELX refinement. Parameters like torsion angles (e.g., N–C–C–N dihedrals) and R factors (<0.05 for high-resolution data) ensure accuracy. Discrepancies between computational models (e.g., DFT-optimized geometries) and experimental data are resolved by re-refining occupancy ratios or considering twinning effects .

Advanced: What strategies are employed to analyze conflicting solubility data in polar vs. nonpolar solvents?

Contradictions in solubility (e.g., poor solubility in water but moderate in DMSO) are addressed via:

- Hansen Solubility Parameters (HSP): Quantifying dispersion (δD), polarity (δP), and hydrogen bonding (δH) to predict solvent compatibility.

- Experimental Titration: Gradual solvent addition with turbidity monitoring.

- Co-solvent Systems: Blending solvents (e.g., ethanol/water) to enhance solubility for biological assays .

Advanced: How does the tert-butyl group influence the compound’s stability and reactivity in nucleophilic environments?

The tert-butyl carbamate acts as a protecting group, stabilizing the piperidine nitrogen against nucleophilic attack. Its steric bulk reduces undesired side reactions (e.g., ring-opening) during functionalization of the pyridine or amino groups. However, under strong acidic conditions (e.g., HCl/dioxane), the tert-butyloxycarbonyl (Boc) group is cleaved, regenerating the free amine for further derivatization .

Advanced: What experimental designs are recommended for studying this compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR): Quantifies binding kinetics (ka, kd) to receptors/enzymes.

- Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) of binding.

- Radiolabeled Assays: Incorporation of 3H or 14C isotopes tracks target engagement in cellular models .

Advanced: How are computational methods (e.g., molecular docking) used to predict the compound’s bioactivity?

- Docking Simulations (AutoDock Vina): Predict binding poses in enzyme active sites (e.g., kinases or GPCRs) using crystal structures (PDB IDs).

- Molecular Dynamics (MD): Assesses stability of ligand-target complexes over 100-ns simulations.

- ADMET Prediction: Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, CYP450 inhibition) .

Basic: What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE): Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.

- Waste Disposal: Follow hazardous waste protocols for amine-containing compounds .

Advanced: How can spectroscopic anomalies (e.g., unexpected NMR splitting) be troubleshooted?

- Dynamic Effects: Variable-temperature NMR identifies conformational exchange (e.g., piperidine ring flipping).

- Impurity Analysis: LC-MS detects byproducts (e.g., de-Boc derivatives).

- Solvent Polarity: Deuterated solvents (CDCl3 vs. DMSO-d6) may alter coupling patterns .

Advanced: What metrics validate the compound’s purity for pharmacological studies?

- HPLC: ≥95% purity with symmetrical peaks (asymmetry factor 0.9–1.2).

- Elemental Analysis: C, H, N percentages within ±0.4% of theoretical values.

- Karl Fischer Titration: Moisture content <0.1% to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.